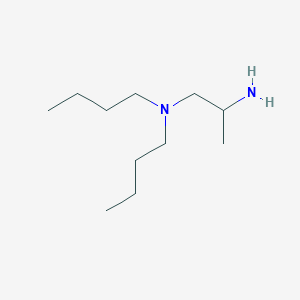

N~1~,N~1~-Dibutylpropane-1,2-diamine

Description

N¹,N¹-Dibutylpropane-1,2-diamine is a branched aliphatic diamine featuring a propane-1,2-diamine backbone with two butyl groups attached to the primary nitrogen (N¹) (Figure 1). The dibutyl variant is hypothesized to exhibit enhanced lipophilicity compared to shorter-chain analogs, making it suitable for applications in surfactant chemistry or as a ligand in coordination complexes.

Properties

CAS No. |

88228-83-5 |

|---|---|

Molecular Formula |

C11H26N2 |

Molecular Weight |

186.34 g/mol |

IUPAC Name |

1-N,1-N-dibutylpropane-1,2-diamine |

InChI |

InChI=1S/C11H26N2/c1-4-6-8-13(9-7-5-2)10-11(3)12/h11H,4-10,12H2,1-3H3 |

InChI Key |

LIVRFXLUVXRPEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

The propane-1,2-diamine scaffold is versatile, with substituent groups dictating reactivity, solubility, and functional applications. Below is a detailed comparison with key analogs:

Structural and Physical Properties

Key Observations :

- Basicity: Substituents like dimethylaminoethyl (in 162707-52-0) enhance nitrogen basicity, favoring metal coordination .

- Steric Effects : Diisopropyl groups in ethylenediamine derivatives hinder nucleophilic attack, reducing reactivity in certain reactions .

Analytical Characterization

- NMR Spectroscopy : provides ¹H NMR data for N¹-(benzothiazol-2-yl)-N¹,N²-diethylpropane-1,2-diamine , showing distinct shifts for ethyl (δ 1.2–1.4 ppm) and benzothiazolyl protons (δ 7.2–8.1 ppm) . The dibutyl analog would exhibit upfield shifts for butyl CH₂ groups (δ 0.8–1.5 ppm).

- Mass Spectrometry : LC-QTOF methods () are critical for identifying degradation products or nitro derivatives, relevant for stability studies of aliphatic diamines .

Research Findings and Industrial Relevance

- Synthetic Utility : Symmetrical diamines like N,N-dibenzylpropane-1,2-diamine are synthesized via alkylation of propane-1,2-diamine, a route adaptable to dibutyl derivatives .

- Thermal Stability : highlights that nitro derivatives of propane-1,2-diamine decompose above 55°C, suggesting that the dibutyl variant’s stability under high temperatures requires empirical verification .

- Material Science : Branched analogs (e.g., 162707-52-0) are explored in polymer crosslinking, while dibutyl derivatives may serve as surfactants or corrosion inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.